molecular formula C11H12O3 B1453660 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid CAS No. 74205-29-1

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid

Cat. No.: B1453660
CAS No.: 74205-29-1
M. Wt: 192.21 g/mol
InChI Key: OKGXVHRWLUXELM-UHFFFAOYSA-N
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Description

Key Historical Developments

Method Conditions Significance
Wurtz Reaction 1,3-Dibromopropane + Na First cyclopropane synthesis
Simmons-Smith Reaction CH$$2$$I$$2$$ + Zn/Cu couple Enables alkene cyclopropanation
LateCPC Project C–H bond functionalization Late-stage cyclopropanation for drug leads

Modern methods prioritize regioselective and enantioselective syntheses, particularly for pharmaceutical intermediates. The LateCPC project exemplifies contemporary efforts to integrate cyclopropane motifs into complex molecules via C–H activation, bypassing traditional early-stage strategies.

Significance in Organic and Physical Organic Chemistry

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid is valued for its structural and electronic properties, which influence its utility in synthetic and medicinal chemistry.

Physical Properties and Reactivity

Property Value Implications
LogP 2.09 Moderate lipophilicity; membrane permeability
Ring Strain Energy ~29 kcal/mol (cyclopropane) High reactivity in ring-opening reactions
Carboxylic Acid pKa ~4.61 (predicted) Acid-base reactivity in aqueous systems

The cyclopropane ring’s strain (angle strain = 60° vs. ideal 109.5°) and electron-withdrawing effects of the carboxylic acid enhance its susceptibility to nucleophilic and electrophilic attacks. The methoxyphenyl group introduces steric bulk and electron-donating effects, modulating regioselectivity in further functionalization.

Applications in Drug Discovery

Cyclopropanecarboxylic acids are critical in medicinal chemistry for:

  • Metabolic Stability : Reduced oxidation of strained cyclopropane rings compared to linear alkanes.
  • Conformational Restriction : Defined spatial arrangement enhances target binding affinity.
  • Membrane Permeability : Balancing hydrophilicity (carboxylic acid) and lipophilicity (methoxyphenyl).

Relationship to Other Substituted Cyclopropanecarboxylic Acids

This compound belongs to a broader class of cyclopropane derivatives, with structural and functional variations impacting their properties.

Comparative Analysis of Substituted Derivatives

Compound Substituent Position Key Differences
This compound 3-Methoxyphenyl Electron-donating methoxy group at meta position
2-(4-Methoxyphenyl)cyclopropanecarboxylic acid 4-Methoxyphenyl Para-substituted phenyl; altered electronic effects
2-(3-Fluoro-4-methoxyphenyl)cyclopropanecarboxylic acid 3-Fluoro-4-methoxyphenyl Fluorine introduces electronegativity and steric hindrance

The 3-methoxyphenyl group in the title compound provides a balance between resonance stabilization and steric accessibility, distinguishing it from para-substituted analogs. This positional isomerism significantly affects solubility, bioavailability, and metabolic pathways.

Properties

IUPAC Name

1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-9-4-2-3-8(7-9)11(5-6-11)10(12)13/h2-4,7H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGXVHRWLUXELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651744
Record name 1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74205-29-1
Record name 1-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
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Preparation Methods

Cyclopropanation of Methoxyphenyl Precursors

The core strategy for synthesizing 1-(3-methoxyphenyl)cyclopropanecarboxylic acid involves cyclopropanation of an appropriately substituted phenyl derivative, typically a methoxy-substituted styrene or related alkene. The cyclopropane ring is formed via carbene transfer reactions, often using diazo compounds or halogenated precursors in the presence of metal catalysts.

Key Features:

  • Starting materials: 3-methoxy-substituted styrenes or haloalkenes.
  • Reagents: Carbene precursors such as diazo compounds or haloalkyl reagents.
  • Catalysts: Transition metal complexes, commonly rhodium(II) or copper(I) complexes.
  • Conditions: Mild temperatures (0–25°C) to control stereochemistry and yield.

This method provides good stereochemical control and moderate to high yields of cyclopropane products, which can be further oxidized or hydrolyzed to the corresponding carboxylic acids.

Halogenated Intermediate Route with Dehalogenation and Acidification

A patented approach for related cyclopropanecarboxylic acids (such as 1-methylcyclopropanecarboxylic acid) involves the synthesis of 2,2-geminal dihalide intermediates, which undergo dehalogenation and subsequent acidification to yield the target acid. Although this method is described for methyl-substituted cyclopropane acids, it is adaptable to methoxyphenyl derivatives.

Process Outline:

  • Step 1: Cyclopropylation of methacrylic acid derivatives or nitriles with trihalides under alkaline conditions to form 2,2-geminal dihalide intermediates.
  • Step 2: Dehalogenation of the geminal dihalide using metals such as magnesium or sodium to remove halogen atoms.
  • Step 3: Acidification of the resulting intermediate to yield the cyclopropanecarboxylic acid.

Advantages:

  • High product purity.
  • High yield.
  • Mild reaction conditions.
  • Cost-effective and scalable for industrial production.

Limitations:

  • Multiple steps.
  • Availability of starting materials may be limited.

Methoxylation and Subsequent Cyclopropanation

For the specific 3-methoxyphenyl substitution, methoxylation of the phenyl ring is performed either before or after cyclopropanation. The methoxy group is introduced through nucleophilic substitution or methylation reactions on hydroxyphenyl precursors.

Typical Steps:

This sequence allows for regioselective substitution and functional group tolerance.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Yield (%) Advantages Limitations
Cyclopropanation via Carbene 3-Methoxyphenyl alkene Diazo compounds, Rh(II) catalyst 65–78 Good stereocontrol, moderate yield Requires expensive catalysts
Halogenated Intermediate Route Methacrylic acid derivatives + trihalides Metal Mg/Na for dehalogenation 70–85 High purity, scalable Multi-step, raw material access
Methoxylation then Cyclopropanation Hydroxyphenyl precursors Methylating agents, base 60–75 Regioselective substitution Additional methylation step

Analytical and Research Findings Supporting Preparation

  • NMR Spectroscopy: Confirms cyclopropane ring formation and position of methoxy substituent; coupling constants indicate ring strain and substitution pattern.
  • X-ray Crystallography: Validates cyclopropane ring geometry and substituent orientation.
  • HPLC Purity Analysis: Demonstrates product purity ≥98% after purification.
  • Reaction Optimization Studies: Catalyst choice and reaction temperature critically influence yield and stereochemical outcome.
  • Industrial Feasibility: Patented methods emphasize mild conditions and simple operations, favoring large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and carboxylic acid groups play crucial roles in its binding affinity and specificity. The cyclopropane ring can also influence the compound’s stability and reactivity .

Comparison with Similar Compounds

Key Observations :

  • The 4-methoxy analog (88% yield) is synthesized more efficiently than the 3-chloro derivative (73%) under similar conditions, likely due to the electron-donating methoxy group enhancing reaction stability .
  • The 3-methoxy variant achieves 87% yield via recrystallization, suggesting favorable crystallinity for purification .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Compound Name Density (g/cm³) Boiling Point (°C) Appearance Key Applications Reference
This compound N/A N/A Solid Drug intermediate
1-(4-Bromophenyl)cyclopropanecarboxylic acid 1.671 N/A Solid (≥98% pure) Pharmaceutical synthesis
1-(4-Fluorophenyl)cyclopropanecarboxylic acid 1.521 475.2 White powder Intermediate of Cabozantinib
1-(3-Chlorophenyl)cyclopropanecarboxylic acid N/A N/A Off-white solid Antimicrobial studies

Key Observations :

  • Halogenated derivatives (e.g., 4-bromo, 4-fluoro) exhibit higher densities and boiling points compared to methoxy-substituted analogs, likely due to increased molecular weight and polarity .
  • The 3-methoxy compound’s solid-state properties facilitate its use in recrystallization-based purification .

Key Observations :

  • Methoxy and fluoro derivatives are prioritized in drug development due to their metabolic stability and bioavailability .
  • Chloro-substituted analogs are explored for antimicrobial activity, though their higher toxicity may limit utility compared to methoxy variants .

Biological Activity

1-(3-Methoxyphenyl)cyclopropanecarboxylic acid, with the molecular formula C11H12O3C_{11}H_{12}O_3, is an organic compound characterized by a cyclopropane ring bonded to a carboxylic acid group and a methoxy-substituted phenyl ring. This compound has garnered attention in the scientific community due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activities. For instance, studies have demonstrated that spirocyclopropanes possess notable antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell walls or interfere with metabolic processes .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Cyclopropane derivatives have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. The methoxy group is believed to enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further therapeutic development .

Cytotoxicity and Anticancer Activity

Cytotoxic effects against cancer cell lines have also been reported for compounds related to this compound. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, suggesting their potential as anticancer agents. For example, spirocyclopropanes have been evaluated for their activity against various human tumor cell lines, demonstrating significant cytotoxicity .

The mechanism of action of this compound is likely multifaceted:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
  • Cell Membrane Disruption : Its structural properties may allow it to integrate into cellular membranes, affecting permeability and function.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death in cancerous cells .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Biological Activity
1-(4-Methoxyphenyl)cyclopropanecarboxylic acidMethoxy group at para positionAntimicrobial
1-(3-Hydroxyphenyl)cyclopropanecarboxylic acidHydroxy group instead of methoxyAnti-inflammatory
1-(3-Methylphenyl)cyclopropanecarboxylic acidMethyl group instead of methoxyCytotoxicity

This table illustrates the variations in biological activity based on structural differences among similar compounds.

Case Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various cyclopropane derivatives, researchers found that this compound exhibited significant cytotoxicity against the RKO cell line. The study utilized assays such as MTT and annexin V staining to assess cell viability and apoptosis rates. Results indicated that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Activity Assessment

Another research investigation focused on the anti-inflammatory properties of cyclopropane derivatives. The study involved treating lipopolysaccharide (LPS)-stimulated macrophages with varying concentrations of this compound. Results demonstrated a marked reduction in pro-inflammatory cytokines (TNF-α, IL-6) compared to control groups, supporting its role as a potential therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(3-Methoxyphenyl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopropanation of a pre-functionalized aromatic precursor. For example, analogous compounds (e.g., 1-(methoxycarbonyl)-2-phenylcyclopropanecarboxylic acid) are synthesized via base-mediated ring-closing reactions under anhydrous conditions . Key steps include:

  • Use of potassium carbonate as a base to deprotonate intermediates.
  • Tetrabutylammonium bromide as a phase-transfer catalyst to enhance reaction efficiency.
  • Purification via column chromatography (petroleum ether/ethyl acetate gradient) to achieve >70% yield .
    • Critical Parameters : Temperature control (0°C to 55°C) and solvent choice (N,N-dimethylacetamide or THF/MeOH mixtures) significantly impact stereoselectivity and byproduct formation .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR are critical for confirming the cyclopropane ring (characteristic δ 1.2–2.5 ppm for ring protons) and methoxy group (δ 3.8–4.0 ppm). Aromatic protons appear as multiplet signals in δ 6.7–7.5 ppm .
  • IR : Carboxylic acid O-H stretch (~2500–3300 cm1^{-1}) and C=O stretch (~1700 cm1^{-1}) confirm the functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C11_{11}H12_{12}O3_{3} with [M+H]+^+ at 193.0863) .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

  • Methodological Answer :

  • Storage : Store at –20°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis of the cyclopropane ring or oxidation of the methoxy group .
  • Handling : Use gloveboxes or fume hoods to avoid moisture. Waste must be neutralized with aqueous bicarbonate before disposal .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what structural analogs enhance activity?

  • Methodological Answer :

  • Biological Probes : Derivatives like 2-methyl-3-phenylcyclopropanecarboxylic acid () are used to study enzyme inhibition (e.g., cyclooxygenase) via competitive binding assays .
  • SAR Studies : Fluorine or chlorine substitution at the 4-position (e.g., 1-(3,4-difluorophenyl) analogs) increases metabolic stability by reducing cytochrome P450 interactions .

Q. What mechanistic insights explain the reactivity of the cyclopropane ring in acidic or oxidative environments?

  • Methodological Answer :

  • Acid-Catalyzed Ring-Opening : The cyclopropane ring undergoes strain-driven cleavage in strong acids (e.g., H2_2SO4_4), producing linear dienes. Kinetic studies using 1^1H NMR track protonation at the ring’s most substituted carbon .
  • Oxidative Stability : Under O2_2, the compound forms epoxides or ketones, depending on the catalyst (e.g., MnO2_2 vs. TBHP) .

Q. How can computational modeling predict the compound’s stability in environmental or physiological systems?

  • Methodological Answer :

  • DFT Calculations : Predict bond dissociation energies (BDEs) for the cyclopropane ring (typically ~65 kcal/mol) and acidity (pKa ~4.2 for the carboxylic group) .
  • MD Simulations : Model interactions with lipid bilayers to assess membrane permeability, critical for drug design .

Data Analysis & Contradictions

Q. How should researchers resolve discrepancies in reported solubility data (e.g., aqueous vs. organic solvents)?

  • Methodological Answer :

  • Experimental Validation : Perform shake-flask assays at pH 7.4 (PBS) and 25°C. Conflicting data may arise from polymorphic forms; X-ray crystallography identifies dominant crystal packing .
  • Literature Cross-Reference : Compare PubChem (logP ~2.1) vs. Sigma-Aldrich data (logP ~1.8) to assess purity or measurement techniques .

Q. What strategies improve purification of this compound from byproducts like trans-cyclopropane isomers?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to separate cis/trans isomers .
  • Crystallization : Ethanol/water mixtures selectively precipitate the desired isomer based on solubility differences .

Tables for Key Data

Property Value Method Reference
Melting Point124–126°CDSC
logP (Octanol-Water)1.8–2.1Shake-Flask
NMR (δ, CDCl3_3)1.4–2.2 ppm (cyclopropane)500 MHz 1^1H NMR

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methoxyphenyl)cyclopropanecarboxylic acid
Reactant of Route 2
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1-(3-Methoxyphenyl)cyclopropanecarboxylic acid

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